![molecular formula C24H25FN2O4S B2904113 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide CAS No. 451482-13-6](/img/structure/B2904113.png)
2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a phenylbutan-2-ylsulfamoyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce an amino group.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.
Sulfonation: The phenylbutan-2-ylsulfamoyl group can be introduced through sulfonation reactions.
Amidation: The final step often involves the formation of the benzamide core through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the benzamide core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
Compounds similar to 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide include other benzamide derivatives with different substituents. Examples include:
N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide: Lacks the fluorine atom.
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
特性
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-18(15-17-9-5-4-6-10-17)27-32(29,30)19-13-14-21(25)20(16-19)24(28)26-22-11-7-8-12-23(22)31-2/h4-14,16,18,27H,3,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPKITZDNAXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2904032.png)
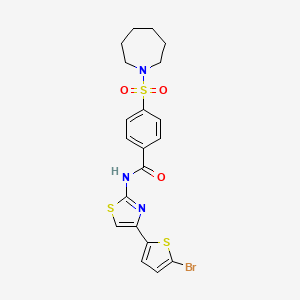
![Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B2904035.png)
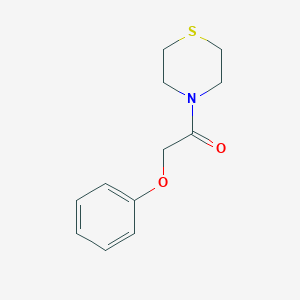
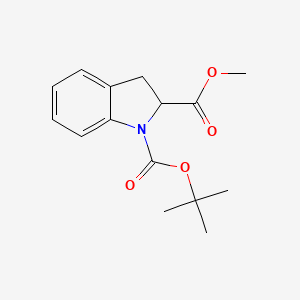
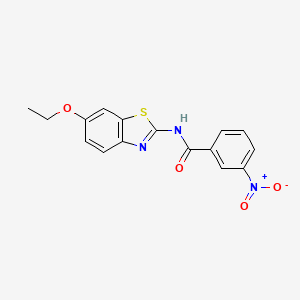
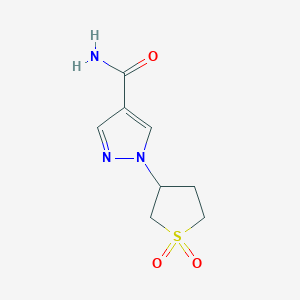
![{5-azaspiro[2.5]octan-6-yl}methanol](/img/structure/B2904043.png)

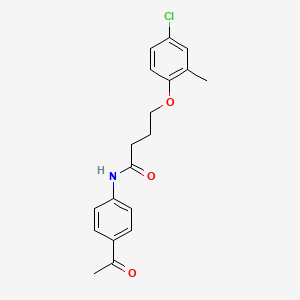
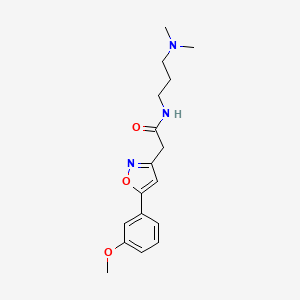

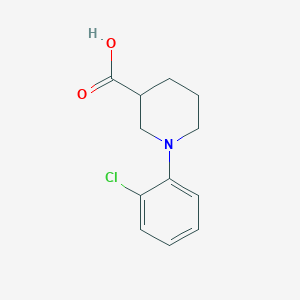
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)
